molecular formula C21H19NO9 B15033672 methyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate

methyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate

Cat. No.: B15033672
M. Wt: 429.4 g/mol
InChI Key: OTPYFIVYIXXXSD-UHFFFAOYSA-N
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Description

METHYL 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as esters, epoxides, and imides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the epoxyisoindole core, followed by the introduction of the diacetoxymethyl group and the esterification of the benzoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

METHYL 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,4-DIMETHOXYBENZOATE: This compound shares a similar ester functional group but lacks the complex epoxyisoindole core.

    METHYL 3,4-DIAMINOCYCLOHEXANECARBOXYLATE: Another related compound with a different core structure and functional groups.

Uniqueness

METHYL 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOATE is unique due to its combination of multiple functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H19NO9

Molecular Weight

429.4 g/mol

IUPAC Name

methyl 3-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl]benzoate

InChI

InChI=1S/C21H19NO9/c1-10(23)29-20(30-11(2)24)21-8-7-14(31-21)15-16(21)18(26)22(17(15)25)13-6-4-5-12(9-13)19(27)28-3/h4-9,14-16,20H,1-3H3

InChI Key

OTPYFIVYIXXXSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC)OC(=O)C

Origin of Product

United States

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